molecular formula C21H15FN2O2 B2851226 (E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide CAS No. 324540-60-5

(E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide

Cat. No.: B2851226
CAS No.: 324540-60-5
M. Wt: 346.361
InChI Key: NVGQBVBLZAFNNU-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a furan ring substituted with a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Preparation of 3-(5-(p-tolyl)furan-2-yl)acrylic acid: This can be achieved through a Heck reaction between p-tolylfuran and acrylic acid.

    Formation of the acrylamide: The acrylic acid derivative is then converted to the corresponding acrylamide by reacting with thionyl chloride to form the acid chloride, followed by reaction with 3-fluoroaniline.

    Introduction of the cyano group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

(E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the fluorophenyl and furan rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-N-(3-chlorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide
  • (E)-2-cyano-N-(3-bromophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide
  • (E)-2-cyano-N-(3-methylphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide

Uniqueness

(E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

(E)-2-cyano-N-(3-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2/c1-14-5-7-15(8-6-14)20-10-9-19(26-20)11-16(13-23)21(25)24-18-4-2-3-17(22)12-18/h2-12H,1H3,(H,24,25)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGQBVBLZAFNNU-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.